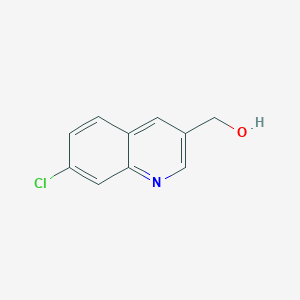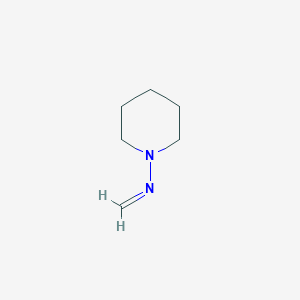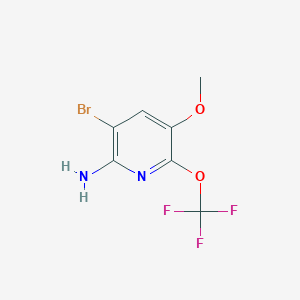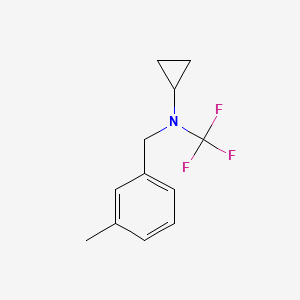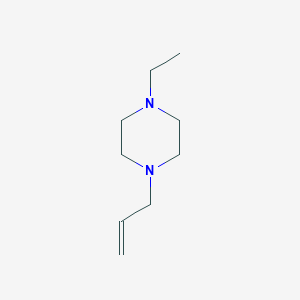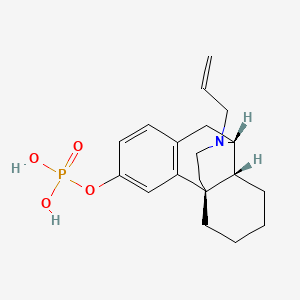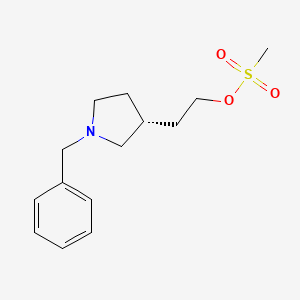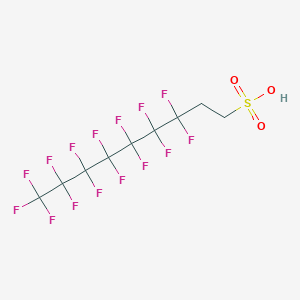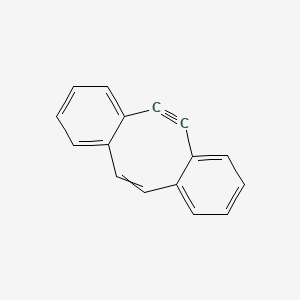
Dibenzo(a,e)cyclooctene, 5,6-didehydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo(a,e)cyclooctene, 5,6-didehydro- is an organic compound with the molecular formula C16H10. It is a derivative of dibenzo[a,e]cyclooctene, characterized by the presence of a dehydrogenated double bond at the 5,6 position. This compound is notable for its unique structural features, including an eight-membered ring fused with two benzene rings, which imparts significant strain and reactivity to the molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo(a,e)cyclooctene, 5,6-didehydro- typically involves the dehydrogenation of dibenzo[a,e]cyclooctene. One common method is the oxidative dehydrogenation using reagents such as palladium on carbon (Pd/C) under an oxygen atmosphere. This reaction is carried out at elevated temperatures to facilitate the removal of hydrogen atoms and the formation of the double bond .
Industrial Production Methods
These processes would utilize continuous flow reactors and optimized conditions to maximize yield and purity, ensuring the efficient production of the compound for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzo(a,e)cyclooctene, 5,6-didehydro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form radical cations, retaining its tub-shaped geometry.
Reduction: Reduction reactions can convert the double bond back to a single bond, forming dibenzo[a,e]cyclooctene.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as palladium on carbon (Pd/C) and oxygen are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium or platinum.
Substitution: Reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are used under controlled conditions.
Major Products
Oxidation: Radical cations and further oxidized derivatives.
Reduction: Dibenzo[a,e]cyclooctene.
Substitution: Various substituted dibenzo[a,e]cyclooctene derivatives depending on the reagents used.
Applications De Recherche Scientifique
Dibenzo(a,e)cyclooctene, 5,6-didehydro- has several scientific research applications:
Biology: Studied for its potential interactions with biological macromolecules due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of dibenzo(a,e)cyclooctene, 5,6-didehydro- involves its interaction with molecular targets through its strained ring system and reactive double bond. These interactions can lead to the formation of radical species and subsequent reactions with various biomolecules. The compound’s unique structure allows it to engage in specific pathways, potentially influencing cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzo[a,e]cyclooctene: The parent compound without the dehydrogenated double bond.
Dibenzo[a,c]cyclooctene: A structural isomer with different ring fusion positions.
Dibenzo[a,e]cyclooctadiene: A related compound with additional double bonds in the ring system.
Uniqueness
Dibenzo(a,e)cyclooctene, 5,6-didehydro- is unique due to its specific dehydrogenated double bond, which imparts distinct reactivity and strain to the molecule. This makes it particularly valuable in synthetic chemistry and materials science, where such properties are often sought after .
Propriétés
Numéro CAS |
53397-66-3 |
|---|---|
Formule moléculaire |
C16H10 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
tricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,12,14-heptaen-10-yne |
InChI |
InChI=1S/C16H10/c1-2-6-14-11-12-16-8-4-3-7-15(16)10-9-13(14)5-1/h1-10H |
Clé InChI |
GVOYLOQRZIUYOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C#CC3=CC=CC=C3C=CC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


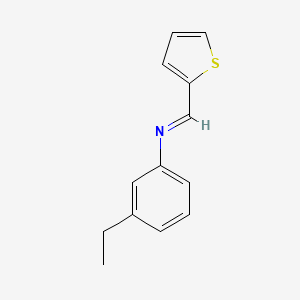

![8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane](/img/structure/B13962668.png)



